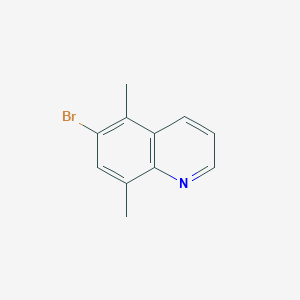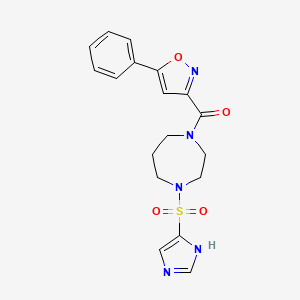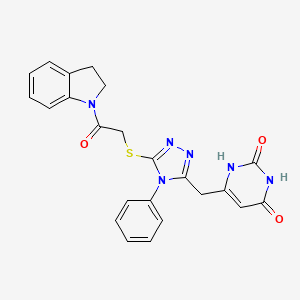
6-Bromo-5,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,8-dimethylquinoline is a brominated quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of bromine and methyl groups on the quinoline ring system, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated quinoline derivatives often involves the Knorr synthesis, as described in the preparation of 6-bromo-2-chloro-4-methylquinoline. This process includes a condensation between β-keto esters and 4-bromoaniline, followed by cyclization to yield the quinolin-2(1H)-one structure . Another approach is the Friedländer synthesis, which involves the condensation of aminobenzaldehyde with ketones to afford various 6-bromoquinoline derivatives . Additionally, the Skraup synthesis has been employed to produce 6-bromoquinoline using 4-bromoaniline, glycerol, and nitrobenzene, with the reaction parameters such as oxidant type, reflux time, and pH being crucial for optimizing yield .
Molecular Structure Analysis
The molecular structure of 6-bromo-5,8-dimethylquinoline is not directly discussed in the provided papers. However, the structure of related compounds, such as 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline, has been confirmed by 1H NMR spectroscopy . The presence of bromine and methyl groups is expected to influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with other chemical species.
Chemical Reactions Analysis
Brominated quinolines participate in various chemical reactions, including nucleophilic substitution reactions. For instance, 6-bromo-2-methylquinoline-5,8-dione undergoes nucleophilic amination with different alkylamines, leading to the formation of 7-alkylamino derivatives . The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophiles results in the substitution of the chlorosulfonyl group, yielding a range of products depending on the nucleophile used . These reactions demonstrate the versatility of brominated quinolines as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-5,8-dimethylquinoline are not explicitly detailed in the provided papers. However, the presence of bromine is known to increase the density and molecular weight of the compound, while the methyl groups can contribute to increased hydrophobicity. The reactivity of the bromine atom allows for further functionalization of the quinoline ring, as seen in the various synthetic approaches and chemical reactions discussed . The optical properties of related 6-bromoquinoline derivatives, such as high emission quantum yield, suggest potential applications in materials science .
Aplicaciones Científicas De Investigación
Organic Synthesis
6-Bromo-5,8-dimethylquinoline serves as a precursor in the synthesis of novel chelating ligands. The Friedländer approach has been utilized to incorporate 6-bromoquinoline into bidentate and tridentate derivatives, demonstrating its utility in forming complex molecules. These derivatives can be further dimerized or modified, showing promise for applications in optical materials due to their high emission quantum yield (Hu, Zhang, & Thummel, 2003).
Photolabile Protecting Groups
Brominated hydroxyquinoline derivatives, including those related to 6-Bromo-5,8-dimethylquinoline, have been developed as photolabile protecting groups for carboxylic acids. These compounds exhibit greater single photon quantum efficiency compared to traditional protecting groups and are sensitive to multiphoton-induced photolysis, making them suitable for use in vivo (Fedoryak & Dore, 2002).
Cancer Research
Fused tricyclic quinazoline analogs, structurally related to 6-Bromo-5,8-dimethylquinoline, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds show potent activity in inhibiting phosphorylation, highlighting their potential in cancer therapy (Rewcastle et al., 1996).
Corrosion Inhibition
Derivatives of 6-Bromo-5,8-dimethylquinoline have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies show that such compounds effectively inhibit corrosion, following the Langmuir adsorption model. This application is crucial for extending the life and performance of metal structures and components (Rbaa et al., 2018).
Material Science
Compounds derived from 6-Bromo-5,8-dimethylquinoline have been used as intermediates in the synthesis of ellipticine, a compound with significant potential in electronic and photonic materials. The synthesis and characterization of these intermediates contribute to the development of new materials with novel properties (Raposo et al., 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRVRHFSCBRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,8-dimethylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)



![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)